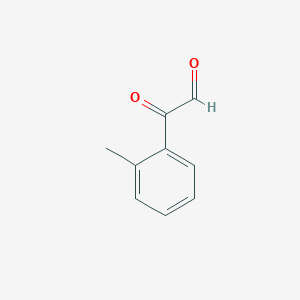

2-(2-Methylphenyl)-2-oxoacetaldehyde

Description

2-(2-Methylphenyl)-2-oxoacetaldehyde is an organic compound with the molecular formula C_9H_8O_2. It is a derivative of benzaldehyde, where a methyl group is attached to the second carbon of the benzene ring, and an oxo group is attached to the same carbon. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

From 2-Methylbenzaldehyde: The compound can be synthesized by oxidizing 2-methylbenzaldehyde using oxidizing agents like chromyl chloride (CrO_2Cl_2) or manganese dioxide (MnO_2).

From 2-Methylbenzene: Another method involves the Friedel-Crafts acylation of 2-methylbenzene using acetyl chloride (CH_3COCl) in the presence of aluminum chloride (AlCl_3) as a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic oxidation processes, where 2-methylbenzaldehyde is oxidized in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol.

Substitution: It can participate in electrophilic substitution reactions, particularly at the ortho and para positions of the benzene ring.

Common Reagents and Conditions:

Oxidation: Chromyl chloride (CrO_2Cl_2), manganese dioxide (MnO_2)

Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4)

Substitution: Aluminum chloride (AlCl_3), acetyl chloride (CH_3COCl)

Major Products Formed:

Oxidation: 2-(2-Methylphenyl)acetic acid

Reduction: 2-(2-Methylphenyl)ethanol

Substitution: 2-(2-Methylphenyl)acetophenone

Properties

IUPAC Name |

2-(2-methylphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRFLXHICGHRIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979633 | |

| Record name | (2-Methylphenyl)(oxo)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63440-60-8 | |

| Record name | NSC127968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methylphenyl)(oxo)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

2-(2-Methylphenyl)-2-oxoacetaldehyde is used in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and inhibition.

Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 2-(2-Methylphenyl)-2-oxoacetaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Benzaldehyde: A simpler aromatic aldehyde without the methyl group.

2-Methylbenzaldehyde: The parent compound without the oxo group.

2-(2-Methylphenyl)ethanol: The reduced form of the compound.

Uniqueness: 2-(2-Methylphenyl)-2-oxoacetaldehyde is unique due to the presence of both the methyl group and the oxo group on the benzene ring, which influences its reactivity and applications compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application in multiple fields.

Biological Activity

2-(2-Methylphenyl)-2-oxoacetaldehyde, a compound belonging to the class of aldehydes, has garnered attention due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and research findings.

Synthesis

The synthesis of this compound involves several methods, typically beginning with the appropriate aromatic precursors. The compound can be synthesized through various pathways involving condensation reactions and oxidation processes.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, in a study using the Kirby-Bauer disc diffusion method, it demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Preliminary investigations suggest that it may possess anticancer properties, impacting cell viability and proliferation in various cancer cell lines.

Antimicrobial Activity

A comprehensive study evaluated the antimicrobial activity of this compound against several pathogens. The results are summarized in Table 1.

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 10 | 10 |

| Aspergillus flavus | 8 | 10 |

Anticancer Activity

In vitro studies have been conducted to assess the anticancer effects of the compound on various cancer cell lines. The findings are presented in Table 2.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Reduced viability |

| HeLa (Cervical Cancer) | 30 | Induced apoptosis |

| A549 (Lung Cancer) | 28 | Cell cycle arrest |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.

- Inhibition of Key Enzymes : It potentially inhibits enzymes critical for microbial growth and cancer cell proliferation.

- Cell Cycle Disruption : In cancer cells, it appears to interfere with the normal cell cycle, promoting apoptosis.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A clinical trial investigated its use as an adjunct therapy in treating bacterial infections resistant to conventional antibiotics. Results indicated improved patient outcomes when combined with standard treatments.

- Case Study 2 : Research on its anticancer properties revealed that when administered alongside established chemotherapeutics, it enhanced the efficacy of treatment regimens in preclinical models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.